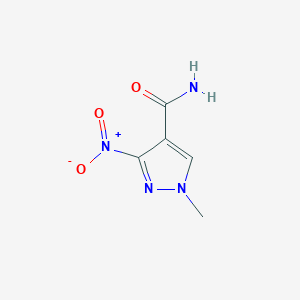

1-methyl-3-nitro-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-nitropyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-8-2-3(4(6)10)5(7-8)9(11)12/h2H,1H3,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDNELAAGGUUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611112 | |

| Record name | 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39205-70-4 | |

| Record name | 1-Methyl-3-nitro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Diffraction Based Characterization Techniques for Elucidating the Structure of 1 Methyl 3 Nitro 1h Pyrazole 4 Carboxamide

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for 1-methyl-3-nitro-1H-pyrazole-4-carboxamide has been found. An IR analysis would be used to identify characteristic vibrational frequencies of its functional groups, such as the N-H and C=O stretches of the amide, and the asymmetric and symmetric stretches of the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Publicly available mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation patterns of this compound, could not be sourced.

X-ray Diffraction Studies for Solid-State Structural Determination

Crystal System and Unit Cell ParametersThere is no evidence of successful single-crystal X-ray diffraction studies for this compound in the accessible literature. Therefore, critical data regarding its solid-state structure, including its crystal system, space group, and unit cell dimensions, remain undetermined.

Until synthesis and characterization of this compound are published in peer-reviewed scientific literature, a detailed and accurate analysis based on empirical data is not feasible.

Despite a comprehensive search for crystallographic and spectroscopic data on This compound , no specific research findings detailing its intermolecular interactions and crystal packing motifs are publicly available at this time.

Scientific investigation into the solid-state structure of a chemical compound is fundamental to understanding its physical and chemical properties. Techniques such as single-crystal X-ray diffraction are essential for elucidating the precise three-dimensional arrangement of molecules within a crystal lattice. This analysis reveals critical information about intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions, which govern the crystal packing and ultimately influence properties like solubility, melting point, and stability.

For pyrazole (B372694) derivatives, the presence of nitrogen atoms in the heterocyclic ring, along with functional groups such as nitro and carboxamide moieties, creates the potential for a variety of hydrogen bonding interactions. Typically, the amide group (-CONH₂) can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). The nitro group (-NO₂) is a strong hydrogen bond acceptor, and the pyrazole ring nitrogens can also participate as acceptors.

Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide a detailed and accurate account of its intermolecular interactions and crystal packing motifs. Such studies would contribute valuable information to the fields of crystal engineering and materials science, offering insights into the supramolecular chemistry of nitro-substituted pyrazole carboxamides.

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Nitro 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a theoretical basis for understanding molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. researchgate.netjcsp.org.pk It is frequently used for pyrazole-carboxamide compounds to calculate optimized geometries, electronic properties, and charge transfer characteristics. researchgate.net DFT studies, often using functionals like B3LYP with various basis sets (e.g., 6-31G*), help in understanding the stability and reactivity of molecules. researchgate.netjcsp.org.pk Unfortunately, no published DFT studies were found specifically for 1-methyl-3-nitro-1H-pyrazole-4-carboxamide.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) are other significant ab initio methods in quantum chemistry. HF is a foundational method that provides a good starting point for more complex calculations, while MP2 improves upon HF by including electron correlation effects. These methods are used to determine molecular properties and reaction energetics. eurjchem.com A search for literature applying HF or MP2 calculations to this compound did not yield any specific results.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. uomphysics.net This stable three-dimensional structure is crucial for understanding the molecule's physical and chemical properties. Conformation analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For many organic molecules, including pyrazole (B372694) derivatives, computational methods are used to determine the most stable conformers. uomphysics.net No specific studies on the geometry optimization or conformational analysis of this compound have been reported in the available literature.

Electronic Structure Characterization

The electronic structure of a molecule dictates its reactivity and spectroscopic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, indicating sites for nucleophilic attack. While this technique has been applied to various nitro-aromatic compounds and pyrazoles, no MEP analysis for this compound is available. thaiscience.info

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. researchgate.netjcsp.org.pk This analysis is standard in computational studies of novel compounds, but no such data has been published for this compound. researchgate.netjcsp.org.pk

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

This section would have detailed the global reactivity descriptors, which are crucial for understanding the chemical behavior of a molecule. These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates how easily the electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

A data table, like the hypothetical one below, would have been generated to summarize these calculated values, providing a quantitative measure of the compound's reactivity.

Hypothetical Data Table: Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Simulation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are frequently used to simulate spectroscopic data, which can aid in the identification and structural elucidation of compounds. This section would have presented the predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the calculated vibrational frequencies from Infrared (IR) spectroscopy. Comparing simulated spectra with experimental data is a powerful tool for structural verification.

Hypothetical Data Table: Simulated Spectroscopic Data

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

Investigation of Tautomeric Equilibria and Intramolecular Proton Transfer

For molecules like pyrazoles, tautomerism can be a significant factor in their chemical behavior. Computational studies can predict the relative energies of different tautomers and the energy barriers for the intramolecular proton transfer that connects them. This information is vital for understanding which tautomeric form is most stable under various conditions. Research on other pyrazole derivatives has shown that the position of substituents greatly influences tautomeric preferences.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can have a profound impact on the electronic structure and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. This section would have discussed how the global reactivity descriptors and spectroscopic parameters of this compound might change in solvents of different polarities. Studies on related nitroaromatic compounds have shown that solvent can influence excited state energies and photochemical reactivity. rsc.orgnsf.gov

Reaction Mechanisms and Chemical Reactivity of 1 Methyl 3 Nitro 1h Pyrazole 4 Carboxamide Analogues

Influence of the Nitro Group on Ring Reactivity (Electron-Withdrawing Effects)

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.net When attached to the pyrazole (B372694) ring, it profoundly alters the electron density and reactivity of the heterocyclic system.

Activation towards Nucleophilic Attack: The primary effect of the nitro group is the significant reduction of electron density on the pyrazole ring. researchgate.netnih.gov This deactivation makes the ring highly electrophilic and susceptible to attack by nucleophiles. nih.gov This is a key principle in nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing substituent is essential for stabilizing the negatively charged intermediate (Meisenheimer complex). openstax.orgnih.gov

Decreased Aromaticity: The strong π-electron interactions between the nitro group and the pyrazole ring can lead to a decrease in the aromatic character of the ring. This is particularly pronounced when other electron-donating substituents are present, as they enhance the resonance effect. researchgate.net

Directing Effects: The position of the nitro group on the pyrazole ring directs the regioselectivity of incoming nucleophiles. Electron-withdrawing groups like nitro activate the ortho and para positions relative to themselves for nucleophilic attack by stabilizing the resulting anionic intermediate through resonance. openstax.org In the context of the pyrazole ring, the nitro group at the C3 position activates the C4 and C5 positions for nucleophilic substitution.

The strong electron-withdrawing nature of the nitro group is fundamental to the chemical reactivity of nitropyrazoles, turning an otherwise electron-rich aromatic system into an electrophilic scaffold. nih.govresearchgate.net

Role of the Carboxamide Moiety in Reaction Pathways

The carboxamide moiety (-CONH₂) at the C4 position also influences the reactivity of the molecule, primarily by acting as a precursor for further synthetic transformations. While it is an electron-withdrawing group, its effect is less pronounced than that of the nitro group.

Precursor for Heterocyclic Synthesis: The carboxamide group, or its precursor the carboxylic acid, is a versatile handle for constructing fused ring systems. For instance, pyrazole carboxylic acid derivatives can undergo cyclocondensation reactions with reagents like hydrazine (B178648) to form pyrazolo[3,4-d]pyridazine structures. researchgate.net

Modification and Functionalization: The carboxamide itself can be derived from a carboxylic acid via an acid chloride intermediate. dergipark.org.tr This allows for the synthesis of a wide range of N-substituted amide analogues by reacting the acid chloride with various primary or secondary amines. dergipark.org.tr The amide can also be dehydrated to form a nitrile derivative. researchgate.net

Influence on Biological Activity: In the context of medicinal chemistry, the amide bond is a critical feature. For many pyrazole carboxamide fungicides, the amide linker is essential for binding to target enzymes like succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net

The carboxamide group provides a site for synthetic elaboration, enabling the creation of diverse analogues and complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction for electron-deficient aromatic and heteroaromatic rings, such as those found in nitropyrazole derivatives. openstax.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

For this reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group (X). openstax.orgmdpi.com

The nitro group itself can act as a leaving group in SNAr reactions, a process known as nitro-group displacement. This reactivity is particularly notable in polynitrated aromatic systems. rsc.orgrsc.org The regiospecificity of this displacement is influenced by several factors:

Activation by Other Groups: A nitro group is more readily displaced when activated by other substituents, particularly those in the ortho and para positions. In some cases, a nitro group ortho to a carbonyl group shows enhanced reactivity towards displacement by amines. rsc.org

Nature of the Nucleophile: The selectivity of displacement can depend on the incoming nucleophile. For example, methoxy (B1213986) anions might displace para-nitro groups, while primary aromatic amines preferentially displace ortho-nitro groups in certain tetranitrobenzophenones. rsc.org

Steric Hindrance: Bulky nucleophiles or bulky adjacent alkyl groups can influence the site of attack, making a sterically accessible nitro group more likely to be displaced. rsc.org

In some instances, undesired substitution of a nitro group can occur as a side reaction when targeting another leaving group, such as a halogen, on the same ring. nih.gov

The kinetics of SNAr reactions are crucial for understanding the reaction mechanism. Typically, the first step, the nucleophilic addition to form the Meisenheimer intermediate, is the rate-determining step because it involves the loss of aromaticity. mdpi.com

Reaction Mechanism: The reaction can proceed through a stepwise pathway, as described, or in some cases, a concerted (cSNAr) mechanism. nih.gov Kinetic studies, such as those using Brønsted-type plots, can help elucidate the specific mechanism and the rate-determining step. nih.govresearchgate.net

Kinetic vs. Thermodynamic Control: In complex reactions, the final product can be determined by either kinetic or thermodynamic control. For example, in the synthesis of substituted pyrazoles from certain precursors, the formation of the pyrazole can be under kinetic control, while a side reaction forming a furan (B31954) may be thermodynamically favored. nih.gov

Leaving Group Ability: In SNAr reactions on electron-deficient rings, the trend for leaving group ability is often F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and strongly polarizes the C-F bond, accelerating the rate-limiting nucleophilic attack step. youtube.com The nucleofugicity of the nitro group is also significant, often greater than that of halogens, especially when the ring is highly activated. nih.gov

Table 1: Factors Influencing SNAr Reactions on Nitropyrazoles

| Factor | Influence on Reactivity | Reference |

|---|---|---|

| **Electron-Withdrawing Groups (e.g., NO₂) ** | Activate the ring, stabilize the Meisenheimer intermediate, and increase the reaction rate. | openstax.org |

| Position of EWG | Must be ortho or para to the leaving group for effective resonance stabilization. | openstax.org |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | nih.gov |

| Leaving Group | Rate-limiting step is nucleophilic attack, so F is often the best halogen leaving group. The NO₂ group is also a good leaving group. | youtube.comnih.gov |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile salt, increasing the nucleophilicity of the anion. |

Oxidation and Reduction Pathways of the Pyrazole Scaffold and Nitro Group

The pyrazole ring is an aromatic heterocycle that is generally resistant to oxidation and reduction under mild conditions. globalresearchonline.net However, the substituents on the ring, particularly the nitro group, are readily transformed.

Reduction of the Nitro Group: The most common reaction of the nitro group on a pyrazole ring is its reduction to an amino group (-NH₂). This transformation is a key step in the synthesis of various functionalized pyrazoles. researchgate.net This reduction is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. researchgate.net

R-NO₂ + 3H₂ --(Pd/C)--> R-NH₂ + 2H₂O

Oxidation of the Pyrazole Ring: The pyrazole ring itself is generally stable towards oxidizing agents. However, side chains attached to the ring can be oxidized. For example, an aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) without affecting the pyrazole core.

Cyclization and Rearrangement Reactions Involving Pyrazole Carboxamide Precursors

Pyrazole carboxamides and their carboxylic acid precursors are valuable building blocks for the synthesis of fused heterocyclic systems through cyclization reactions.

Formation of Pyrazolo[3,4-d]pyridazines: A common cyclization pathway involves the reaction of a pyrazole-4-carboxylic acid derivative with hydrazine hydrate (B1144303). This intramolecular cyclocondensation leads to the formation of a fused pyrazolo[3,4-d]pyridazine-4,7-dione ring system. researchgate.net

Multicomponent Reactions: Pyrazole derivatives can be synthesized through multicomponent reactions where the cyclization is a key step. For example, hydrazines can react with in-situ generated 1,3-dicarbonyl compounds to form the pyrazole ring in one pot. beilstein-journals.org

1,3-Dipolar Cycloadditions: The pyrazole ring itself can be constructed via 1,3-dipolar cycloaddition reactions, for instance, between a diazo compound and an alkyne. nih.govmdpi.com Subsequent modifications of the substituents can then lead to the desired pyrazole carboxamide precursors.

Rearrangements: During some cyclization reactions, rearrangements can occur. For instance, in certain 1,3-dipolar cycloadditions to form pyrazoles, the major product may be formed via the migration of an aryl group followed by a prototropic rearrangement. mdpi.com

These cyclization and rearrangement reactions provide access to a wide array of complex, polycyclic molecules with the pyrazole moiety at their core, significantly expanding the chemical space accessible from simple pyrazole carboxamide precursors. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Methyl 3 Nitro 1h Pyrazole 4 Carboxamide Derivatives

Principles of Molecular Design and Optimization

The rational design of new pyrazole (B372694) carboxamide derivatives leverages established medicinal chemistry principles to enhance desired biological effects. These strategies focus on modifying the core scaffold by adding, removing, or replacing chemical groups to improve interactions with the biological target.

The active fragments mosaic theory is a drug design strategy that involves combining known active fragments or pharmacophores from different molecules to create a new hybrid compound with potentially enhanced or novel activity. In the context of pyrazole carboxamide derivatives, researchers have applied this principle by identifying the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group as a particularly successful acyl moiety in several commercial fungicides. nih.gov By summarizing the structural characteristics of these successful compounds, new molecules were designed by introducing this key pyrazole-based acyl group to various substituted anilines, effectively creating a mosaic of active components. nih.gov This approach allows for the rational construction of new chemical entities based on proven pharmacophoric elements.

Bioisosteric replacement is a cornerstone of drug optimization, involving the substitution of one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or metabolic profile. This strategy has been successfully applied to pyrazole carboxamide analogs.

For instance, in the development of cannabinoid-1 (CB1) receptor antagonists related to rimonabant (B1662492), a well-known pyrazole carboxamide derivative, several bioisosteric replacements were explored. rsc.orgnih.govnih.govresearchgate.net Key examples include:

Replacement of the Pyrazole 3-Carboxamide Moiety : The C3-carboxamide group of rimonabant was bioisosterically replaced with a 5-alkyl oxadiazole ring. rsc.orgnih.govresearchgate.net This modification led to a novel class of oxadiazole derivatives that retained promising biological activity at CB1 receptors. rsc.orgnih.govresearchgate.net

Replacement of the Pyrazole 5-Aryl Moiety : The conventional 5-aryl substituent of the pyrazole ring was replaced with a 2-thienyl moiety appended with an alkynyl unit. nih.govacs.org This change resulted in a new class of 5-(5-alkynyl-2-thienyl)pyrazole derivatives that acted as highly potent CB1 receptor antagonists with good selectivity. nih.govacs.org

These studies validate bioisosteric replacement as a viable and effective strategy for modifying the pyrazole carboxamide scaffold to discover new classes of biologically active compounds. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the key structural features that govern their potency.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide detailed insights into how steric and electrostatic fields of a molecule influence its biological activity. rsc.org These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

A 3D-QSAR study was conducted on a series of pyrazole carboxamide derivatives using the CoMFA technique to explore the structure-activity relationship for antifungal activity against B. cinerea. rsc.org The resulting model showed good predictive ability, which is essential for guiding further structural modifications. rsc.orgresearchgate.net

Specifically for derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, Topomer CoMFA was employed to develop a robust 3D-QSAR model. nih.govresearchgate.net This advanced technique combines the strengths of topomer technology (which involves breaking molecules into smaller fragments for analysis) and CoMFA to create predictive models that can guide the design of new analogs with enhanced fungicidal activity. nih.govresearchgate.net 2D-QSAR models have also been developed for N,1,3-triphenyl-1H-pyrazole-4-carboxamides, which indicated that bulky, electron-withdrawing substituents at certain positions were favorable for inhibitory activity. tandfonline.com

Table 1: Example of 2D-QSAR Model Parameters for Pyrazole-4-Carboxamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² | 0.8059 | The coefficient of determination for the training set, indicating the model's goodness of fit. tandfonline.com |

| pred_r² | 0.7861 | The predictive r-squared for the test set, indicating the model's predictive power. tandfonline.com |

| Training Set Size | 20 molecules | The number of compounds used to build the model. tandfonline.com |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. jst.go.jp This technique is crucial for elucidating the molecular mechanism of action and understanding the specific interactions that drive ligand binding and biological activity.

Docking studies on various pyrazole carboxamide derivatives have successfully characterized their binding modes within the active sites of their respective targets. These studies reveal the critical intermolecular interactions responsible for their inhibitory effects.

For a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives acting as succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking revealed key interactions. nih.govresearchgate.net The analysis showed that the carbonyl oxygen atom of the carboxamide moiety could form crucial hydrogen bonds with the hydroxyl groups of amino acid residues TYR58 and TRP173 within the SDH active site. nih.govresearchgate.net Other docking studies on similar pyrazole-4-carboxamides targeting SDH also identified strong interactions with key residues such as TRP O:173, ARG P:43, and TYR Q:58. researchgate.net

In another study, pyrazole-carboxamides designed as carbonic anhydrase inhibitors were shown to engage in a variety of interactions, including hydrogen bonds, Pi-Cation, Pi-Sigma, Pi-Alkyl, and Pi-Pi T-Shaped interactions with residues like Thr199 and His94 in the enzyme's active site. nih.gov For pyrazole derivatives targeting DNA, docking simulations predicted a groove-binding mode, with the molecule stretching along the DNA minor groove. jst.go.jp

These detailed interaction analyses provide a structural basis for the observed biological activities and offer a rational framework for designing next-generation derivatives with improved affinity and selectivity.

Table 2: Key Ligand-Receptor Interactions for Pyrazole Carboxamide Derivatives from Docking Studies

| Target Protein | Ligand Moiety | Interacting Residue(s) | Type of Interaction |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Carbonyl Oxygen | TYR58, TRP173 | Hydrogen Bonding nih.govresearchgate.net |

| Succinate Dehydrogenase (SDH) | Pyrazole Ring/Substituents | TRP O:173, ARG P:43, TYR Q:58 | Multiple Interactions researchgate.net |

| Carbonic Anhydrase (hCA) | Sulfonamide & Phenyl Groups | Thr199, His94, Phe131 | Hydrogen Bonding, Hydrophobic, Pi-Alkyl, Pi-Pi T-Shaped nih.govmdpi.com |

Prediction of Binding Affinities and Modes

Computational methods, particularly molecular docking, are instrumental in predicting how derivatives of the 1-methyl-3-nitro-1H-pyrazole-4-carboxamide scaffold interact with their biological targets at a molecular level. These predictions provide insights into binding affinities and the specific orientation of the inhibitor within the active site of an enzyme or receptor.

For instance, in the development of fungicides targeting succinate dehydrogenase (SDH), molecular docking simulations have been used to elucidate binding modes. Studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives revealed that the carbonyl oxygen atom of the carboxamide group is crucial for forming hydrogen bonds with key amino acid residues like TYR58 and TRP173 within the SDH active site. mdpi.com Similarly, for other pyrazole-4-carboxamide derivatives designed as SDH inhibitors, docking simulations showed interactions with TRP 173 through hydrogen bonding, explaining the probable mechanism of action. nih.gov

In the context of kinase inhibition, docking studies have been employed to understand the binding of pyrazole-based inhibitors to the ATP-binding site of kinases like CDK2 and FLT3. mdpi.com For a series of 1H-pyrazole-3-carboxamide derivatives, modeling indicated that the pyrazole-3-carboxamide core forms three conserved hydrogen bonds with the hinge region of these kinases. mdpi.com The NH group of the pyrazole ring and the hydrogen of the carboxamide moiety can act as hydrogen bond donors, interacting with residues such as Glu81 and Leu83 in CDK2. nih.gov Such computational analyses are vital for rational drug design, allowing for the prediction of how structural modifications might enhance binding affinity and selectivity.

| Target Enzyme | Interacting Residues | Type of Interaction | Predicted Outcome |

| Succinate Dehydrogenase (SDH) | TYR58, TRP173, ARG P:43 | Hydrogen Bonding | Inhibition of fungal respiration mdpi.comresearchgate.net |

| Cyclin-Dependent Kinase 2 (CDK2) | Glu81, Leu83, His84 | Hydrogen Bonding | Inhibition of cell cycle progression mdpi.comnih.gov |

| Fms-like Tyrosine Kinase 3 (FLT3) | Hinge Region Residues | Hydrogen Bonding | Inhibition of kinase activity in AML mdpi.com |

Impact of Substituent Variations on Molecular Interactions and Biological Engagement

The substituent at the 3-position of the pyrazole ring plays a critical role. For example, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group at this position was found to be more optimal for activity compared to hydrogen, methyl, methoxy (B1213986), or chloro substituents. nih.gov This highlights the importance of the electron-withdrawing nature of the nitro group in this compound for specific biological targets. nih.govtandfonline.com Conversely, for succinate dehydrogenase inhibitors, a difluoromethyl group at the 3-position has proven to be a key component in many commercially successful fungicides. mdpi.com

Variations in the amide portion of the molecule also profoundly impact activity. In the design of antifungal agents, linking different substituted anilines to the carboxamide nitrogen resulted in a range of activities against various phytopathogenic fungi. mdpi.com For kinase inhibitors, the groups attached to the amide nitrogen often interact with solvent-exposed regions of the kinase, and modifications here can tune the compound's physicochemical properties and cellular activity. acs.org For example, in a series of rearranged during transfection (RET) kinase inhibitors, complex quinolin-4-yloxy-phenyl groups attached to the pyrazole ring at position 3 (via an amino linker) were designed to target specific resistance mutations. nih.gov

The following table summarizes the observed impact of key substituent variations:

| Molecular Position | Substituent Variation | Impact on Biological Activity | Target Class |

| Pyrazole C3-Position | Nitro Group vs. H, Me, OMe, Cl | Increased inhibitory activity | Aurora A Kinase nih.gov |

| Pyrazole C3-Position | Difluoromethyl Group | High antifungal activity | Succinate Dehydrogenase mdpi.com |

| Carboxamide-N | Substituted Anilines | Modulated antifungal spectrum | Fungal Enzymes mdpi.com |

| Pyrazole N1-Position | Methyl Group | Often maintained for potency in specific series | Kinases, Fungal Enzymes mdpi.comnih.gov |

Design of Targeted Inhibitors (e.g., Kinase Inhibitors, Enzyme Inhibitors)

The 1-methyl-pyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the design of highly specific enzyme and kinase inhibitors. mdpi.com Its synthetic accessibility and favorable drug-like properties allow for systematic modifications to achieve desired biological activity against various targets. mdpi.com

Kinase Inhibitors: The pyrazole core is a key feature in numerous kinase inhibitors developed for cancer therapy. mdpi.com By attaching appropriate pharmacophores to the pyrazole-carboxamide template, researchers have created potent inhibitors for several kinase families.

Aurora Kinase Inhibitors: Derivatives have been developed where the pyrazole-benzimidazole motif shows excellent complementarity with the ATP binding pocket of Aurora A kinase. acs.org A quantitative structure-activity relationship (QSAR) study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides identified that bulky, electron-withdrawing substituents were favorable for Aurora A kinase inhibition. tandfonline.com

RET Kinase Inhibitors: A structure-based design approach led to 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as potent RET kinase inhibitors. One compound, 8q, not only inhibited wild-type RET but also demonstrated strong activity against clinically relevant resistance mutants. nih.gov

FLT3 and CDK Inhibitors: A series of 1H-pyrazole-3-carboxamide derivatives were designed as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in acute myeloid leukemia (AML). mdpi.comnih.gov Compound 8t from this series showed exceptional potency against FLT3 and its mutants, as well as CDK2/4. mdpi.com

Enzyme Inhibitors: Beyond kinases, this scaffold is integral to the design of inhibitors for other crucial enzymes.

Succinate Dehydrogenase Inhibitors (SDHIs): The pyrazole-4-carboxamide structure is central to a major class of agricultural fungicides. nih.gov Compounds like fluxapyroxad (B1673505) and boscalid (B143098) feature this core. mdpi.com Research involves designing novel derivatives by modifying the amine moiety of the carboxamide to improve efficacy against fungal pathogens like corn rust and Rhizoctonia solani. nih.govresearchgate.net

Carbonic Anhydrase Inhibitors: By incorporating a sulfonamide moiety, a known zinc-binding group, onto the pyrazole-carboxamide scaffold, scientists have synthesized potent inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov

The strategic design of these inhibitors often involves using the pyrazole-carboxamide as a central scaffold that correctly orients other functional groups to make specific hydrogen bonds and hydrophobic interactions within the target's active site. mdpi.comacs.org

Advanced Research Applications of 1 Methyl 3 Nitro 1h Pyrazole 4 Carboxamide and Its Chemical Class

Role in the Synthesis of Pharmacologically Relevant Intermediates (e.g., PDE5 Inhibitors)

The pyrazole (B372694) carboxamide framework is a critical structural motif in the synthesis of various pharmacologically active compounds. While direct synthetic applications of 1-methyl-3-nitro-1H-pyrazole-4-carboxamide are not extensively detailed in public literature, the vital role of closely related analogs underscores the importance of this chemical class as key intermediates.

A prominent example is the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs used to treat erectile dysfunction. A structural isomer, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, serves as a crucial intermediate in the synthesis of sildenafil. The pyrazole core, substituted with specific functional groups, provides the necessary scaffold that is compatible with the active site of the PDE5 enzyme. The carboxamide group, in particular, is a versatile handle for further chemical modification, allowing for the introduction of various amine functionalities required for the final drug structure. The synthesis pathway for these inhibitors often involves the reduction of the nitro group to an amine, which is then used in subsequent cyclization or coupling reactions to build the final heterocyclic system. This highlights the utility of nitropyrazole carboxamides as foundational building blocks in constructing complex, pharmacologically relevant molecules.

Investigation as Lead Compounds in Agrochemical Research

The pyrazole carboxamide chemical class has been extensively investigated for its potential in agriculture, particularly as fungicides. A significant number of commercial fungicides are based on this scaffold, acting primarily as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial electron transport chain in fungi, leading to the cessation of cellular respiration and eventual cell death.

The efficacy of pyrazole carboxamide derivatives is frequently evaluated through in vitro mycelia growth inhibition assays against a panel of economically important phytopathogenic fungi. Research has demonstrated that compounds from this class exhibit potent activity against fungi such as Rhizoctonia solani, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. mdpi.comnih.gov

In these studies, the test compounds are introduced into a fungal growth medium at various concentrations, and the radial growth of the fungal mycelium is measured over time compared to an untreated control. The results are often expressed as the EC50 value, which is the concentration of the compound that inhibits 50% of the fungal growth. Numerous studies have synthesized novel series of pyrazole-4-carboxamides and reported their EC50 values, with some compounds showing fungicidal activity superior to that of commercial standards like boscalid (B143098). mdpi.comias.ac.in For instance, certain novel N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown over 70% inhibition of Gibberella zeae at a concentration of 100 µg/mL. jst.go.jp

Table 1: Examples of In Vitro Fungicidal Activity of Pyrazole Carboxamide Derivatives

| Compound Series/Reference | Fungal Species | Activity Measurement | Result |

|---|---|---|---|

| Novel Pyrazole-4-carboxamides mdpi.com | Alternaria solani | EC50 | 3.06 µg/mL (for compound 8j) |

| Isoxazolol Pyrazole Carboxylate nih.gov | Rhizoctonia solani | EC50 | 0.37 µg/mL (for compound 7ai) |

| N-(substituted pyridinyl) Pyrazole Carboxamides jst.go.jp | Gibberella zeae | % Inhibition @ 100 µg/mL | 73.2% (for compound 6a) |

Structure-activity relationship (SAR) studies are crucial for optimizing the fungicidal potency of pyrazole carboxamides. These studies have revealed that the nature and position of substituents on both the pyrazole ring and the N-phenyl group of the carboxamide are critical for activity. nih.gov

For the pyrazole ring, substituents at the 3-position, such as trifluoromethyl or difluoromethyl groups, have been shown to be particularly effective, leading to the development of several commercial SDHI fungicides. nih.gov The methyl group at the N-1 position is also a common feature in highly active compounds. nih.gov The presence of a nitro group, as in this compound, would significantly alter the electronic properties of the pyrazole ring. While less common in commercial fungicides than halogenated methyl groups, the strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with the target enzyme.

Exploration in Antimicrobial Agent Development (Chemical Basis)

The exploration of this compound and its analogs as antimicrobial agents is grounded in the established bioactivity of both the pyrazole nucleus and, critically, the nitroaromatic functionality. mdpi.commdpi.com The chemical basis for their antimicrobial potential, particularly as antibacterial agents, is largely attributed to the reductive activation of the nitro group within the microbial cell. nih.gov

Nitroaromatic compounds often act as prodrugs that are selectively activated under the low redox potential conditions found in many anaerobic or microaerophilic bacteria. nih.gov This activation is carried out by microbial nitroreductases, which reduce the nitro group to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as nitro anion radicals. nih.govencyclopedia.pub These reactive nitrogen species are non-specific in their action and can cause widespread cellular damage by reacting with essential biomolecules, including DNA, proteins, and lipids, ultimately leading to cell death. encyclopedia.pub

Research into DNA-Binding Interactions and Molecular Mechanisms

Beyond their role as enzyme inhibitors, certain pyrazole carboxamide derivatives have been investigated for their ability to interact directly with DNA, suggesting an alternative or additional mechanism for their biological effects, such as anticancer activity.

The minor groove of the DNA double helix is a key target for small molecules that can interfere with DNA replication and transcription. Molecules that bind to the minor groove are typically crescent-shaped and possess hydrogen bond donors and acceptors that can interact with the edges of the base pairs on the floor of the groove. nih.gov

Spectroscopic and Viscosity Measurement Techniques for Interaction Analysis

To elucidate the interaction between pyrazole derivatives and biological macromolecules like DNA, researchers employ a suite of biophysical techniques. Spectroscopic and viscosity measurements are fundamental in determining the mode and strength of these interactions.

Electronic Absorption Spectroscopy: This technique is used to assess the binding ability of compounds with DNA. When a small molecule interacts with DNA, changes in the absorption spectrum, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), can indicate structural changes in the DNA, suggesting an interaction. For some novel 1H-pyrazole-3-carboxamide derivatives, electronic absorption spectroscopy has been successfully used to determine their binding ability under physiological conditions. nih.gov

Fluorescence Spectroscopy: This method is often used to study the competition between a fluorescent probe, like ethidium (B1194527) bromide (EB), and the test compound for DNA binding sites. A decrease in the emission intensity of an EB-DNA complex upon the addition of a pyrazole compound suggests that the compound is displacing the EB, indicating it binds to DNA, likely by intercalation. nih.gov One study showed that a specific 1H-pyrazole-3-carboxamide derivative caused a significant decrease in the fluorescence of an EB-DNA complex, pointing to a strong interaction that affects DNA conformation. nih.gov

Viscosity Measurements: Viscosity is a critical parameter for determining the DNA binding mode. researchgate.net A classical intercalating agent, which inserts itself between the base pairs of DNA, will cause the DNA helix to lengthen, leading to a measurable increase in its viscosity. researchgate.netresearchgate.net In contrast, non-classical interactions, such as groove binding or electrostatic interactions, typically cause no significant change or even a slight decrease in DNA viscosity. researchgate.net This technique has been used to verify the binding models of pyrazole carboxamides that were initially suggested by spectroscopic methods. nih.gov

Plasmid DNA Cleavage Assays (Mechanism-Focused)

Plasmid DNA cleavage assays are instrumental in evaluating the potential of chemical compounds to act as DNA-damaging agents. These assays monitor the conversion of the supercoiled (SC) form of a plasmid, such as pBR322, into nicked circular (NC) and linear (L) forms. researchgate.netnih.gov

Research has shown that certain 1H-pyrazole-3-carboxamide derivatives possess the ability to cleave supercoiled plasmid DNA. nih.govjst.go.jp This activity suggests that DNA could be a potential therapeutic target for this class of compounds. nih.gov The mechanism of cleavage can vary. While not fully elucidated for all pyrazole derivatives, many compounds induce DNA cleavage through oxidative pathways. nih.gov This often involves the generation of reactive oxygen species (ROS) that attack the deoxyribose backbone or the nucleotide bases, leading to strand scission. The specific mechanism can be probed by conducting the assay in the presence of various scavengers that can identify the reactive species involved. nih.gov

Enzyme Inhibition Studies (Molecular Mechanisms)

The pyrazole carboxamide scaffold is a key structural motif in a wide range of enzyme inhibitors, targeting critical pathways in pathogens and human diseases.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme in both the citric acid cycle and the electron transport chain. It has become a major target for the development of fungicides. acs.orgnih.gov Pyrazole-4-carboxamides are a prominent class of SDH inhibitors (SDHIs). acs.orgacs.org

The molecular mechanism of inhibition involves the compound binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, thereby blocking its catalytic function. Molecular docking and simulation studies have provided detailed insights into these interactions. For instance, computational analyses of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives revealed that hydrophobic interactions are the primary driving force for binding. nih.govnih.gov Furthermore, specific substitutions on the pyrazole ring can enhance binding affinity; a fluorine atom, for example, can form a dipolar interaction with the C_S42 residue of SDH, which increases the van der Waals interaction between the inhibitor and the enzyme. acs.orgnih.govresearchgate.net Other studies have highlighted the importance of hydrogen bonds in the inhibitor-enzyme complex. acs.org

Table 1: Research Findings on SDH Inhibition by Pyrazole Carboxamides

| Compound Class | Key Findings | Molecular Interaction Details | Citations |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Identified compound 7s with IC₅₀ of 0.014 μM against porcine SDH, 205-fold more potent than fluxapyroxad (B1673505). | Fluorine substitution on the pyrazole ring forms a dipolar interaction with residue C_S42, increasing van der Waals forces. | acs.org, nih.gov, researchgate.net |

| Benzothiazolylpyrazole-4-carboxamides | Discovered potent SDH inhibitors through active fragment exchange. | Molecular simulations suggest hydrophobic interactions are the primary driving forces for ligand-SDH binding. | nih.gov |

| Pyrazole-4-carboxamides with oxime ether fragment | Compound E1 showed superior inhibition of R. solani SDH (IC₅₀ = 3.3 μM) compared to boscalid. | The SDH-E1 complex formed a significantly greater number of hydrogen bonds than the SDH-boscalid complex. | acs.org |

Kinase Inhibition (e.g., RET Kinase, CDK2, EGFR)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov The pyrazole scaffold is a privileged structure in the design of kinase inhibitors. mdpi.com

RET Kinase: Rearranged during transfection (RET) kinase is a receptor tyrosine kinase whose aberrant activation can drive several types of cancer. nih.gov Molecular modeling studies of pyrazole derivatives targeting RET kinase have shown that interactions with the hinge region residue Ala807 are critical, mimicking the binding of ATP. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. wisdomlib.orgnih.gov The binding mode of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives to the CDK2 ATP binding site has been explored. nih.gov The pyrazole core occupies the adenine (B156593) region, with the pyrazole NH group forming a hydrogen bond with the backbone of residue Glu82, while the carboxamide side chain forms hydrogen bonds with Leu83 in the hinge region. nih.gov These interactions are essential for anchoring the inhibitor in the active site. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase frequently implicated in cancer. nih.govfrontiersin.org Pyrazole and pyrazoline derivatives have been developed as potent EGFR inhibitors. nih.govnih.govresearchgate.net Docking studies show these compounds fitting into the EGFR active site, interacting with key amino acid residues responsible for activity. frontiersin.org

Table 2: Research Findings on Kinase Inhibition by Pyrazole Derivatives

| Kinase Target | Compound Class/Derivative | Key Findings & Mechanism | Citations |

| RET Kinase | Pyrazole derivatives | H-bond interactions with hinge region residue Ala807 are crucial for inhibition. | nih.gov |

| CDK2 | 4-benzoylamino-1H-pyrazole-3-carboxamides | Pyrazole core NH forms H-bond with Glu82; carboxamide side chain forms H-bonds with Leu83. | nih.gov |

| EGFR | N-Phenyl Pyrazoline derivatives | Act as potent EGFR inhibitors, suppressing EGFR expression levels. | nih.gov |

| EGFR/VEGFR-2 | Fused Pyrazole derivatives | Compounds 9 and 12 showed potent dual inhibition by interacting with key amino acids in the active sites of both enzymes. | frontiersin.org |

Phosphodiesterase Type 5 (PDE5) Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netresearchgate.net Its inhibition leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. researchgate.netnih.gov This mechanism is the basis for treatments for erectile dysfunction and pulmonary hypertension. nih.gov The pyrazole scaffold is a core component of several potent PDE5 inhibitors, including sildenafil. nih.gov The mechanism of action requires the release of nitric oxide (NO), which stimulates the formation of cGMP; the inhibitor then prevents the breakdown of cGMP, enhancing its effect. researchgate.net

Contributions to Materials Science Research (e.g., Optoelectronic Materials, Ligands)

Beyond pharmacology, pyrazole derivatives are valuable in materials science due to their coordination chemistry and electronic properties. researchgate.net

Ligands for Metal Complexes: Pyrazole and its derivatives are widely used as ligands in coordination chemistry. researchgate.netacs.orgacs.org Their ability to coordinate with metal ions in various modes allows for the synthesis of diverse structures, from mononuclear to polynuclear complexes. nih.gov These metal-organic frameworks (MOFs) and complexes have potential applications in catalysis, magnetism, and as luminescent materials. researchgate.net The pyrazole ring can act as a versatile building block, enabling the tuning of the electronic and structural properties of the resulting materials. researchgate.net

Optoelectronic Materials: The development of new π-conjugated materials is essential for modern optoelectronics, including applications in solar cells and organic light-emitting diodes (OLEDs). rsc.org While research on this compound itself in this area is not extensively documented, related heterocyclic compounds like pyrazine (B50134) derivatives are of considerable interest due to their favorable charge transfer properties. rsc.org The inherent electronic characteristics of the pyrazole ring suggest its potential as a component in the design of novel optoelectronic materials. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.